6-(4-Carboxyphenyl)nicotinic acid CAS number and properties
6-(4-Carboxyphenyl)nicotinic acid CAS number and properties
Executive Summary
6-(4-Carboxyphenyl)nicotinic acid (CAS 676339-81-4), frequently denoted in coordination chemistry literature as H₂cpna , is a rigid, V-shaped dicarboxylic acid ligand. It serves as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1]
Its structural asymmetry—combining a pyridine-3-carboxylic acid moiety with a 4-carboxyphenyl group at the 6-position—imparts unique topological properties to the resulting frameworks. Unlike linear linkers (e.g., terephthalic acid), H₂cpna induces curvature and reduced symmetry, facilitating the formation of helical channels, interpenetrated networks, and specific pore environments ideal for selective gas adsorption (CO₂/C₂H₂) and ratiometric luminescent sensing.[1]
Chemical Identity & Structural Analysis
The compound is a biaryl dicarboxylic acid.[1] The nitrogen atom in the pyridine ring adds a potential Lewis basic site, which can influence the acidity of the neighboring carboxylic acid and participate in hydrogen bonding or auxiliary metal coordination.
| Identifier | Value |
| Chemical Name | 6-(4-Carboxyphenyl)nicotinic acid |
| Synonyms | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid; H₂cpna |
| CAS Number | 676339-81-4 |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.21 g/mol |
| SMILES | OC(=O)C1=CC=C(C2=NC=C(C(O)=O)C=C2)C=C1 |
| InChI Key | InChIKey=VZKZBXVQZXVQZX-UHFFFAOYSA-N (Predicted) |
Physicochemical Properties
The following data characterizes the bulk material, essential for handling and solvothermal synthesis planning.
| Property | Value / Description | Note |
| Physical State | White to off-white solid powder | Crystalline form preferred for synthesis.[1][2] |
| Melting Point | > 300 °C (Decomposes) | High thermal stability due to aromatic backbone.[1] |
| Solubility (Solvents) | DMF, DMSO, DMAc | Standard solvents for MOF synthesis.[1] |
| Solubility (Aqueous) | Low in neutral H₂O; Soluble in basic pH | Deprotonation of COOH groups increases solubility.[1] |
| pKa (Estimated) | pKa₁ ≈ 3.8 (Benzoic), pKa₂ ≈ 4.8 (Nicotinic) | Stepwise deprotonation allows for pH-controlled coordination modes.[1] |
| Coordination Geometry | V-shaped / Angular | Angle between carboxylate vectors is approx. 120°.[1] |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
Expert Insight: While various routes exist, the most robust and scalable method for synthesizing unsymmetrical biaryl dicarboxylic acids like H₂cpna is the Suzuki-Miyaura coupling . This pathway minimizes homocoupling byproducts and allows for the precise joining of the pyridine and phenyl rings.
Reaction Pathway Diagram
Figure 1: Palladium-catalyzed cross-coupling strategy for H₂cpna synthesis.
Detailed Protocol
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Reagent Preparation:
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Execution (Inert Atmosphere):
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Charge a reaction flask with the aryl halide, boronic acid, and Pd catalyst under a nitrogen or argon stream.[1]
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Add the degassed 1,4-dioxane and aqueous Na₂CO₃ solution.
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Heat the mixture to reflux (~100°C) for 24 hours. The mixture will turn dark (characteristic of Pd species).
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Work-up & Purification:
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Cool to room temperature and filter to remove metallic palladium residues (Celite filtration recommended).
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Acidification: Adjust the filtrate pH to ~2–3 using dilute HCl. The product, H₂cpna, will precipitate as a white solid.[1]
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Isolation: Filter the precipitate, wash copiously with water (to remove inorganic salts) and cold ethanol.[1]
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Recrystallization: If necessary, recrystallize from hot DMF/Ethanol to achieve >98% purity required for MOF crystal growth.[1]
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Functional Applications: Metal-Organic Frameworks (MOFs)
H₂cpna is a "privileged ligand" in materials science.[1] Its V-shape prevents the formation of simple cubic lattices, often forcing the metal nodes into lower-symmetry arrangements that create unique porosity.
Key Coordination Modes
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H₂cpna (Neutral): Hydrogen bonding donor/acceptor in supramolecular networks.[1]
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cpna²⁻ (Fully Deprotonated): Bridges metal centers (Zn²⁺, Co²⁺, Ln³⁺) to form 2D sheets or 3D porous networks.[1]
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Hetero-coordination: The pyridine nitrogen can occasionally coordinate to softer metals, acting as a tridentate ligand.[1]
Case Study: Zn-MOF for Sensing & Separation
A prominent example is the solvothermal synthesis of [Zn(cpna)₃(tmbpy)]·4DMF .
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Synthesis: Reaction of Zn(NO₃)₂ with H₂cpna and a pillar ligand (tmbpy) in DMF at 100°C.
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Properties:
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Gas Separation: High selectivity for C₂H₂/CH₄ separation due to the pore size matching the kinetic diameter of acetylene.[1]
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Fluorescence: The ligand-to-metal charge transfer (LMCT) enables the framework to act as a "turn-off" sensor for Fe³⁺ ions or a "turn-on" sensor for specific organic solvents.
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Lanthanide-MOF (Ln-MOF) Logic
Lanthanide ions (Eu³⁺, Tb³⁺) have high coordination numbers (8-9).[1] The carboxylate groups of cpna²⁻ chelate to the Ln centers, displacing solvent molecules and sensitizing the lanthanide luminescence (Antenna Effect).[1]
Figure 2: Functional logic of H₂cpna in Lanthanide MOF construction.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, handle as a standard substituted pyridine derivative.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Avoid dust formation; use in a fume hood.
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In case of contact: Wash with plenty of soap and water.
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Storage: Store at room temperature (2-8°C preferred for long term) in a tightly sealed container, away from moisture and strong oxidizing agents.
References
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Chemical Identity & CAS: PubChem Compound Summary for CID 10226998 (related isomer structure verification) and vendor catalogs. National Center for Biotechnology Information (2024).Link[1]
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Zn-MOF Synthesis & Application: Yan, P., et al.[1] "A Microporous Zinc-Organic Framework with Lewis Basic Pyridyl Sites for Highly Selective C2H2/CH4 and C2H2/CO2 Gas Separation."[1][3] CrystEngComm (2020). Link
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Ln-MOF & Sensing: "Metal-Organic Framework with Rich Accessible Nitrogen Sites for Ratiometric Luminescence Sensing." SciSpace / Literature Repository.Link[1]
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews (1995). Link
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Ligand Properties: ChemScene Product Data for CAS 676339-81-4.[1] Link




